Pentafluoro(2-carboxyvinyl) sulfur(VI)
Description
Properties
IUPAC Name |
(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O2S/c4-11(5,6,7,8)2-1-3(9)10/h1-2H,(H,9,10)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBNJZYOWKKRGF-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CS(F)(F)(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/S(F)(F)(F)(F)F)\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Organofluorine Chemistry and Hypervalent Sulfur Chemistry
Pentafluoro(2-carboxyvinyl)sulfur(VI) is a noteworthy example of a molecule that bridges two important areas of modern chemistry. Organofluorine chemistry focuses on the synthesis and properties of organic compounds containing carbon-fluorine bonds. The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, including its polarity, lipophilicity, and metabolic stability.
Simultaneously, this compound is a member of the hypervalent sulfur family. A hypervalent molecule contains a main group element that formally has more than eight electrons in its valence shell. In the case of Pentafluoro(2-carboxyvinyl)sulfur(VI), the sulfur atom is in a hexavalent state, bonded to five fluorine atoms and a carbon atom, exceeding the traditional octet of electrons. This hypervalent nature imparts specific geometric and electronic characteristics to the molecule.
Significance of the Pentafluorosulfanyl Sf5 Group As a Unique Substituent
The pentafluorosulfanyl (SF5) group is often referred to as a "super-trifluoromethyl" group due to its exceptional properties. researchgate.net It is one of the most electronegative and electron-withdrawing groups known in organic chemistry, significantly influencing the electronic distribution of the molecule it is attached to. researchgate.net
Key properties of the SF5 group include:
High Electronegativity: This property can drastically alter the acidity and reactivity of neighboring functional groups.
Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering it highly resistant to chemical and thermal degradation. researchgate.net
Lipophilicity: Despite its high polarity, the SF5 group is highly lipophilic, a characteristic that can enhance the solubility of a compound in nonpolar environments and its ability to cross biological membranes. researchgate.net
Steric Bulk: The SF5 group is sterically demanding, which can influence the conformation of molecules and provide a "shielding" effect for adjacent parts of the structure.
These attributes make the SF5 group a valuable tool in the design of new materials, agrochemicals, and pharmaceuticals.
Importance of the Vinyl Carboxylic Acid Moiety in Organic Synthesis
The vinyl carboxylic acid moiety, also known as acrylic acid, is a versatile building block in organic synthesis. Its structure, featuring a carbon-carbon double bond conjugated with a carboxylic acid group, allows for a wide range of chemical transformations.
The reactivity of this group is twofold:
The alkene functionality can participate in various addition reactions, including hydrogenation, halogenation, and Michael additions. It is also a key component in polymerization reactions to form polyacrylates.
The carboxylic acid group can undergo esterification, amidation, and reduction, providing a handle for further functionalization and the introduction of diverse chemical entities.
The combination of these two reactive sites in a compact structure makes the vinyl carboxylic acid moiety a valuable synthon for the construction of complex molecules, including heterocycles and natural products. researchgate.net
Research Gaps and Motivations for Investigating Pentafluoro 2 Carboxyvinyl Sulfur Vi
Approaches to Pentafluorosulfanyl (SF5) Alkene Scaffolds
The creation of the core SF5-alkene structure is the foundational stage. Various synthetic routes have been developed to achieve this, with radical additions and subsequent eliminations being the most established pathways.
The most prevalent method for forming a carbon-SF5 bond on an aliphatic chain involves the radical addition of pentafluorosulfanyl chloride (SF5Cl) to unsaturated substrates like alkenes and alkynes. tandfonline.comresearchgate.netbohrium.com This process is typically initiated by photochemical methods (UV or visible light), or chemical initiators like triethylborane (B153662) (Et3B). researchgate.netacademie-sciences.frbeilstein-journals.org
The reaction proceeds via a radical chain mechanism:
Initiation: The initiator (e.g., light or Et3B/O2) facilitates the homolytic cleavage of the S-Cl bond in SF5Cl to generate the key pentafluorosulfanyl radical (SF5•). beilstein-journals.org
Propagation: The electrophilic SF5• radical adds to the carbon-carbon multiple bond of the substrate (e.g., an alkyne). This addition creates a new carbon-centered radical intermediate. This intermediate then abstracts a chlorine atom from another molecule of SF5Cl, yielding the chloro-pentafluorosulfanylated alkene product and regenerating the SF5• radical to continue the chain. academie-sciences.fr
When terminal alkynes are used as substrates, this method leads to the formation of (E)-1-chloro-2-(pentafluorosulfanyl)alkene derivatives with high stereoselectivity. academie-sciences.fr Various functional groups can be tolerated in the substrate, making this a versatile approach. bohrium.com
Table 1: Examples of Radical Addition of SF5Cl to Unsaturated Compounds This table is interactive. Users can sort and filter the data.
| Substrate | Initiator/Conditions | Product Type | Yield | Reference(s) |
|---|---|---|---|---|
| Terminal Alkynes | Et3B/O2 | (E)-1-chloro-2-(pentafluorosulfanyl)alkenes | Good to High | academie-sciences.fracs.org |
| Alkenes | Blacklight CFL Irradiation | Chloro-pentafluorosulfanyl-alkanes | 25% - 99% | bohrium.com |
| Terminal Alkynes | EDA Complex / Visible Light | Chloro-pentafluorosulfanyl-alkenes | Moderate to High | academie-sciences.fr |
| Ethynylbenziodoxolones | Blue Light Irradiation | SF5-substituted alkynes | 49% - 76% | researchgate.netacademie-sciences.fr |
The products from the radical addition of SF5Cl to alkenes are saturated chloro-pentafluorosulfanyl alkanes. To generate the desired SF5-alkene scaffold, a subsequent elimination reaction (dehydrochlorination) is required. tandfonline.com This step involves treating the halogenated precursor with a base to remove a molecule of hydrogen chloride (HCl), thereby forming a carbon-carbon double bond.
Commonly used bases for this transformation include potassium hydroxide (B78521) (KOH) or potassium carbonate. tandfonline.com The reaction is typically carried out in a suitable solvent and often yields the SF5-vinyl product in good yields. tandfonline.com This two-step sequence—radical addition followed by elimination—is a robust and frequently employed strategy for accessing various SF5-substituted alkenes. tandfonline.comtandfonline.com
While less common than radical addition-elimination sequences, cross-coupling reactions represent a potential, more direct route to SF5-vinyl structures. Methodologies such as palladium-catalyzed silyl-Heck reactions and Hiyama cross-coupling have been developed for the synthesis of highly substituted vinyl silanes, which can be precursors to other vinyl compounds. nih.gov In principle, these strategies could be adapted to couple a vinyl-containing reagent with an SF5-containing partner, or vice versa. However, the development of direct cross-coupling methods specifically for constructing the SF5-vinyl linkage is not as extensively documented as for other fluorinated groups. The primary focus in the literature has been on the further functionalization of SF5-alkynes prepared via radical chemistry, rather than the direct construction of the SF5-alkene bond via cross-coupling. academie-sciences.fr
Strategies for Introducing the Carboxylic Acid Functionality onto SF5-Alkenes
Once the SF5-alkene scaffold is in place, the final step is the introduction of the carboxylic acid group. This can be achieved either by directly adding the carboxyl group to the alkene or by converting a pre-existing functional group.
Direct hydrocarboxylation involves the simultaneous addition of a hydrogen atom and a carboxyl group across the double bond of an alkene. Modern methods often employ carbon dioxide (CO2) or formate (B1220265) salts as the carboxyl source, activated through photoredox or transition-metal catalysis. nih.govorganic-chemistry.orgnih.govchemrxiv.org
For instance, photocatalytic systems can generate a CO2 radical anion from inexpensive formate salts. chemrxiv.org This radical can then add to an alkene, initiating a process that results in the formation of a carboxylic acid. nih.govchemrxiv.org Nickel-catalyzed hydrogen atom transfer (Ni-HAT) is another powerful strategy for the hydrocarboxylation of a wide range of alkenes with CO2, showing broad substrate scope and high regioselectivity. nih.govresearchgate.net While these methods are general for unactivated alkenes, their specific application to SF5-substituted alkenes would need to account for the strong electron-withdrawing nature of the SF5 group, which significantly influences the reactivity of the double bond.
Table 2: General Methods for Alkene Hydrocarboxylation This table is interactive. Users can sort and filter the data.
| Carboxyl Source | Catalyst/Conditions | Alkene Substrate Scope | Mechanism Type | Reference(s) |
|---|---|---|---|---|
| Formate Salts | Thiyl Radical / Photochemical | Unactivated Alkenes | Radical Chain | nih.govorganic-chemistry.org |
| Carbon Dioxide (CO2) | Nickel / Hydrogen Atom Transfer (HAT) | Functionalized & Unactivated Alkenes | Radical Ni-HAT | nih.govresearchgate.net |
A more traditional and highly reliable approach involves synthesizing an SF5-alkene that already bears a functional group that can be readily converted into a carboxylic acid. tandfonline.comub.edumit.edu This indirect method offers predictability and access to the target molecule through well-established chemical transformations.
From Alcohols: A primary alcohol attached to the SF5-vinyl scaffold serves as an excellent precursor. The synthesis of compounds like 1-(pentafluorosulfanyl)but-1-en-4-ol has been reported. tandfonline.comtandfonline.com This alcohol can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents, such as chromium trioxide, to afford the target acid in good yield. tandfonline.comtandfonline.com
From Esters: An SF5-alkene bearing an ester group can be synthesized and subsequently hydrolyzed to the carboxylic acid. The hydrolysis is typically carried out under acidic or basic conditions. This is a standard functional group interconversion in organic synthesis. vanderbilt.edu
From Nitriles: Similarly, an SF5-vinyl nitrile can be prepared and then subjected to hydrolysis, usually under strong acidic or basic conditions, to yield the desired carboxylic acid. The conversion of nitriles to carboxylic acids is a fundamental transformation in organic chemistry. vanderbilt.edu
This stepwise approach, particularly the oxidation of a precursor alcohol, provides a confirmed and effective route to pentafluorosulfanyl-substituted vinyl carboxylic acids. tandfonline.comtandfonline.com
Chemo- and Regioselective Considerations in Carboxylation of SF5-Alkenes
The direct carboxylation of alkenes bearing a pentafluorosulfanyl (SF5) group presents unique challenges in controlling chemoselectivity and regioselectivity. Chemoselectivity involves selectively carboxylating the alkene in the presence of other functional groups, while regioselectivity concerns the specific position on the vinyl group where the carboxyl moiety is introduced (e.g., Markovnikov vs. anti-Markovnikov addition).
Current literature from available search results does not provide extensive details on established protocols specifically for the chemo- and regioselective carboxylation of SF5-alkenes. While methods for other types of alkene functionalization, such as hydrodifluoroalkylation and hydroesterification, have been explored with a focus on regioselectivity, specific studies detailing the direct addition of a carboxyl group to SF5-substituted alkenes are not prominently documented. nih.govrsc.org The strong electron-withdrawing nature and steric bulk of the SF5 group are expected to significantly influence the reactivity of the double bond, making predictable and selective carboxylation a complex synthetic problem that requires further investigation.
Advanced Synthetic Protocols for Structurally Related SF5-Bearing Carboxylic Acids
Given the challenges in direct functionalization, researchers have developed alternative and advanced protocols to synthesize SF5-bearing carboxylic acids, particularly focusing on aliphatic and allylic systems.
Electrochemical methods, particularly the Kolbe electrolysis reaction, have been explored for the synthesis of aliphatic compounds containing the SF5 group. gre.ac.uk This approach utilizes an unsymmetrical coupling between two different carboxylic acids, where one is in excess. gre.ac.uk Specifically, 2-(pentafluoro-λ6-sulfanyl)acetic acid has been identified as a suitable source for the "SF5CH2" radical. gre.ac.uk
In this process, an anodic decarboxylation generates radicals from both 2-(pentafluoro-λ6-sulfanyl)acetic acid and a second, excess aliphatic carboxylic acid. The cross-coupling of these radicals leads to the formation of a new carbon-carbon bond and the desired SF5-aliphatic product. gre.ac.uk The reaction has been demonstrated with a range of primary and some secondary aliphatic carboxylic acids, achieving moderate to good yields. gre.ac.uk For instance, a protected aspartic acid derivative was successfully used, yielding the first reported SF5-containing aliphatic amino acid via this method. gre.ac.uk However, the reaction is less effective with secondary aliphatic carboxylic acids, which produce low yields, and is incompatible with tertiary aliphatic or benzylic carboxylic acids. gre.ac.uk
| Carboxylic Acid 2 (Excess) | Resulting SF5-Aliphatic Product | NMR Yield (%) | Isolated Yield (%) |
|---|---|---|---|
| Heptanoic acid | 1,1,1,1,1-Pentafluoro-2-octyl-λ6-sulfane | 66 | 62 |
| 4-Methoxy-4-oxobutanoic acid | Methyl 5-(pentafluoro-λ6-sulfanyl)pentanoate | 64 | 59 |
| (S)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-(pentafluoro-λ6-sulfanyl)pentanoate | 51 | 28 |
| Phenylacetic acid | (3-Phenylpropyl)pentafluoro-λ6-sulfane | 49 | 41 |
| Cyclohexanecarboxylic acid | (2-Cyclohexylethyl)pentafluoro-λ6-sulfane | 15 | - |
Sigmatropic rearrangements, such as the researchgate.netresearchgate.net-Claisen rearrangement, are powerful and stereoselective methods for carbon-carbon bond formation and are commonly used to synthesize γ,δ-unsaturated carboxylic acid derivatives. nih.govyoutube.com However, their application to SF5-allylic systems has proven challenging.
Attempts to perform Johnson-Claisen, ester enolate-Claisen, and Ireland-Claisen rearrangements on γ-SF5-substituted allylic alcohols to produce 3-SF5-substituted carboxylic acid derivatives have been unsuccessful. Research indicates that the significant steric bulk of the pentafluorosulfanyl group, rather than its electronic properties, prevents the necessary researchgate.netresearchgate.net-sigmatropic rearrangement from occurring when the SF5 group is directly attached to the double bond involved in the reaction. nih.gov
This hypothesis was confirmed in an experiment involving 1-SF5-penta-1,4-dien-3-ol, a molecule with two vinyl groups. The Johnson-Claisen rearrangement proceeded successfully, but only with the unsubstituted 4,5-double bond, leaving the 1-SF5-substituted double bond completely unreacted and yielding methyl 7-SF5-hepta-4,6-dienoate. nih.gov
Success has been achieved when the SF5 group is distanced from the reacting allylic system. When the SF5 group was separated from the reaction center by a methylene (B1212753) (CH2) group, as in 5-SF5-pent-3-en-2-ol, Johnson-Claisen rearrangements using various orthoesters proceeded smoothly to yield the target 2-substituted 3-(CH2SF5)-hex-4-enoates in moderate to good yields as mixtures of diastereomers. nih.gov
| Orthoester | Resulting 3-(CH2SF5)-hex-4-enoate Product | Yield (%) |
|---|---|---|
| Trimethyl orthoacetate | Methyl 3-(pentafluorosulfanylmethyl)hex-4-enoate | 72 |
| Triethyl orthoacetate | Ethyl 3-(pentafluorosulfanylmethyl)hex-4-enoate | 76 |
| Trimethyl orthopropionate | Methyl 2-methyl-3-(pentafluorosulfanylmethyl)hex-4-enoate | 69 |
| Triethyl orthopropionate | Ethyl 2-methyl-3-(pentafluorosulfanylmethyl)hex-4-enoate | 71 |
| Trimethyl orthobutyrate | Methyl 2-ethyl-3-(pentafluorosulfanylmethyl)hex-4-enoate | 60 |
| Triethyl orthovalerate | Ethyl 2-propyl-3-(pentafluorosulfanylmethyl)hex-4-enoate | 55 |
The development of synthetic methods that control the three-dimensional arrangement of atoms (stereochemistry) is critical in modern chemistry. For Pentafluoro(2-carboxyvinyl)sulfur(VI), a stereoselective synthesis would involve controlling the geometry of the double bond (E/Z isomerism).
However, based on the available search results, specific methodologies for the stereoselective synthesis of Pentafluoro(2-carboxyvinyl)sulfur(VI) are not well-documented. While the field of asymmetric synthesis for molecules with chiral sulfur(VI) centers is an active area of research, these efforts have largely focused on other functionalities like sulfoximines and sulfonimidoyl fluorides. nih.govthieme.de The direct, stereocontrolled synthesis of the target vinyl carboxylic acid appears to be an underexplored area, representing a potential avenue for future research.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Environments
No specific ¹H or ¹⁹F NMR spectroscopic data, including chemical shifts (δ) and coupling constants (J), for Pentafluoro(2-carboxyvinyl)sulfur(VI) has been found in the public domain. While general ¹⁹F NMR characteristics of the pentafluorosulfanyl (SF₅) group are known, typically showing a characteristic AB₄ spin system (a quintet for the axial fluorine and a doublet for the four equatorial fluorines), the precise chemical shifts are highly dependent on the adjacent chemical environment. pdx.edu For instance, in trifluorovinylsulfur pentafluoride, the axial fluorine of the SF₅ group appears at approximately 69.3 ppm, while the equatorial fluorines are centered around 59.2 ppm. pdx.edu However, without experimental data for the title compound, which contains a carboxyvinyl group, any specific values would be purely speculative.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Similarly, no specific infrared (IR) or Raman spectra for Pentafluoro(2-carboxyvinyl)sulfur(VI) are available in the searched literature. While general vibrational frequencies for the SF₅ group and the carboxyvinyl group can be approximated from related compounds, a detailed analysis and a data table for the specific molecule cannot be compiled. For example, studies on other SF₅-containing molecules report characteristic vibrational frequencies, but these are not directly transferable. nih.govtandfonline.comresearchgate.net
High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
There is no published high-resolution mass spectrometry data for Pentafluoro(2-carboxyvinyl)sulfur(VI). This includes the absence of information on its exact mass, molecular formula confirmation, and characteristic fragmentation patterns. While mass spectrometry is a key technique for analyzing organosulfur compounds, nih.govcopernicus.orguci.edu no studies have specifically reported on the mass spectral properties of this particular molecule.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation Analysis
A search for crystallographic data has yielded no results for Pentafluoro(2-carboxyvinyl)sulfur(VI). Therefore, information regarding its solid-state molecular geometry, bond lengths, bond angles, and conformation, which would be obtained through X-ray crystallography, is not available. While crystal structures for other SF₅-containing compounds have been reported, mdpi.comchemrxiv.org this information cannot be extrapolated to provide an accurate structural analysis of the title compound.
Reactivity of the Vinyl Moiety
The strong electron-withdrawing nature of the SF5 group renders the vinyl moiety in pentafluoro(2-carboxyvinyl)sulfur(VI) highly electron-deficient. This electronic characteristic is a primary determinant of its reactivity profile, particularly in addition and cycloaddition reactions.
The carbon-carbon double bond in pentafluoro(2-carboxyvinyl)sulfur(VI) is polarized due to the influence of the SF5 group, making it susceptible to nucleophilic attack. While specific studies on this exact molecule are not prevalent, the reactivity of analogous SF5-substituted alkenes suggests that they readily undergo addition reactions with various nucleophiles. The addition of SF5Cl and SF5Br across carbon-carbon multiple bonds is a common method for introducing the SF5 group, and the resulting adducts can be further functionalized. researchgate.net For instance, nucleophilic substitution of β-halogens in these adducts can lead to oxygen-functionalized compounds. researchgate.net
Conversely, the electron-deficient nature of the double bond makes electrophilic addition challenging. However, SF5-alkynes have been shown to exhibit ambiphilic reactivity, acting as both nucleophiles and electrophiles, suggesting that under certain conditions, electrophilic attack on the double bond of pentafluoro(2-carboxyvinyl)sulfur(VI) might be possible, though likely less favorable than nucleophilic addition. researchgate.net
| Reaction Type | Reagent | Expected Product | Notes |
| Nucleophilic Addition | Nu-H (e.g., R-OH, R-NH2, R-SH) | Adduct with Nu at the β-position to the SF5 group | The strong electron-withdrawing SF5 group directs the nucleophile to the β-carbon. |
| Radical Addition | X-Y (e.g., H-Br, SF5-Cl) | Adducts with X and Y across the double bond | Radical additions are a common strategy for functionalizing SF5-alkenes. researchgate.net |
The electron-deficient nature of the vinyl group in pentafluoro(2-carboxyvinyl)sulfur(VI) makes it an excellent dienophile in Diels-Alder reactions. researchgate.netlibretexts.org The reaction typically proceeds well when the diene is electron-rich. libretexts.org SF5-substituted dienophiles react readily with both cyclic and aliphatic electron-releasing dienes to form cycloadducts. researchgate.net For example, 2-SF5-butadiene acts as a reactive diene with olefinic systems like maleic anhydride (B1165640). researchgate.net
Similarly, [3+2] cycloaddition reactions are also facilitated by the electron-withdrawing SF5 group. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with pentafluorosulfanyl-substituted acrylic esters and amides has been used for the synthesis of SF5-substituted pyrrolidines. researchgate.net A photocatalyzed formal [3+2] cycloaddition has also been developed to construct α-SCF3 cyclopentanones from trifluoromethylthio alkynes. researchgate.net
| Cycloaddition Type | Reactant | Product Type | Reference Example |
| Diels-Alder [4+2] | Electron-rich diene (e.g., cyclopentadiene) | SF5-substituted cyclohexene (B86901) derivative | Reaction of SF5-substituted maleic anhydride with cyclopentadiene. researchgate.net |
| 1,3-Dipolar [3+2] | Azomethine ylide | SF5-substituted pyrrolidine | Synthesis of SF5-substituted pyrrolidines from acrylic esters. researchgate.net |
The vinyl group in pentafluoro(2-carboxyvinyl)sulfur(VI) can, in principle, undergo polymerization. S-vinyl monomers have been a niche area of polymer chemistry, but recent developments have sparked renewed interest. rsc.org The polymerization behavior of such monomers is highly dependent on the nature of the sulfur-containing group. rsc.org Given the strong electron-withdrawing SF5 group, radical polymerization would be a likely method.
Controlled polymerization strategies, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, could potentially be employed to synthesize well-defined polymers from pentafluoro(2-carboxyvinyl)sulfur(VI). taylorfrancis.commdpi.com These methods allow for control over molecular weight, polydispersity, and polymer architecture. taylorfrancis.com The successful controlled polymerization of other functional vinyl monomers suggests that similar strategies could be adapted for SF5-containing monomers. rsc.org However, the high reactivity and potential for side reactions of S-vinyl compounds present a challenge that requires careful optimization of polymerization conditions. rsc.org
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality in pentafluoro(2-carboxyvinyl)sulfur(VI) is expected to undergo reactions typical of this functional group, although its reactivity may be influenced by the proximate electron-withdrawing SF5-vinyl moiety.
Esterification: Carboxylic acids can be converted to esters by reacting with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The synthesis of pentafluorosulfanyl (SF5) pyrrole (B145914) carboxylic acid esters has been reported, demonstrating that the SF5 group is compatible with ester formation. nih.govacs.org
Amidation: The formation of amides from carboxylic acids and amines is a fundamental reaction in organic synthesis. bohrium.com This can be achieved by activating the carboxylic acid with a coupling agent. lookchemmall.comresearchgate.net A library of SF5-containing amides has been synthesized, indicating the feasibility of this transformation in the presence of the SF5 group. researchgate.net Furthermore, SF5-containing amino acids have been successfully used in dipeptide synthesis, showcasing their compatibility with standard amide bond-forming reagents. nih.gov
| Reaction | Reagents | Product | General Method |
| Esterification | Alcohol (R'-OH), Acid Catalyst (H+) | Ester (R-COOR') | Fischer Esterification masterorganicchemistry.com |
| Amidation | Amine (R'-NH2), Coupling Agent | Amide (R-CONHR') | Use of coupling agents like DCC or EDC lookchemmall.comresearchgate.net |
| Anhydride Formation | Dehydrating Agent or Acyl Halide | Acid Anhydride ((R-CO)2O) | Standard synthetic methods for anhydrides. |
Decarboxylation is the removal of a carboxyl group as carbon dioxide. testbook.com The ease of decarboxylation often depends on the stability of the carbanion intermediate formed upon CO2 loss. The presence of the electron-withdrawing SF5-vinyl group at the α-position would be expected to stabilize the resulting carbanion, potentially facilitating decarboxylation under certain conditions.
Photocatalyzed decarboxylative reactions of aliphatic carboxylic acids have been used for polyfluoroarylation, indicating that radical-based decarboxylation is a viable pathway. nih.gov In some cases, thermal decarboxylation of substituted carboxylic acids can lead to rearrangements. For example, the thermal decarboxylation of 1-(cyclopropylcarbonyl)cyclopropane carboxylic acid results in a substituted dihydrofuran through a ring-opening mechanism. arkat-usa.org While the specific decarboxylation behavior of pentafluoro(2-carboxyvinyl)sulfur(VI) would require experimental investigation, these examples suggest that both direct loss of CO2 and more complex rearrangement pathways could be possible.
Salt Formation and Metal Complexation Chemistry
The presence of a carboxylic acid functional group in Pentafluoro(2-carboxyvinyl)sulfur(VI) allows it to undergo typical acid-base reactions to form salts. The strong electron-withdrawing nature of the pentafluorosulfanyl group is expected to significantly increase the acidity of the carboxylic acid compared to acrylic acid. This heightened acidity facilitates deprotonation and subsequent salt formation with a variety of inorganic and organic bases.
Salt Formation:
The reaction with a base, such as sodium hydroxide, would yield the corresponding sodium salt, Sodium Pentafluoro(2-carboxyvinyl)sulfur(VI). The general reaction is as follows:
SF₅-CH=CH-COOH + NaOH → SF₅-CH=CH-COONa + H₂O
The properties of the resulting salt, such as solubility and stability, will be influenced by the nature of the cation.
Metal Complexation:
Pentafluoro(2-carboxyvinyl)sulfur(VI) can act as a ligand in the formation of metal complexes. The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate chelating, or bridging modes. The vinyl group could also potentially interact with certain transition metals. The coordination chemistry of this ligand is anticipated to be rich, with the specific outcomes dependent on the metal ion, the reaction conditions, and the stoichiometry of the reactants.
The formation of metal complexes with fluorinated ligands has been a subject of interest, and such complexes can exhibit unique properties. nih.gov For instance, the incorporation of fluorine can modulate the redox properties and lipophilicity of the resulting complexes. nih.gov The coordination of metal ions such as Fe³⁺, Co²⁺, and Cu²⁺ with acrylic acid grafted onto fluorinated polymers has been demonstrated, where the poly(acrylic acid) chains act as chelating sites. researchgate.net
| Potential Coordinating Atoms | Possible Coordination Modes | Potential Metal Ions |
| Oxygen (from carboxylate) | Monodentate, Bidentate (chelating or bridging) | Transition metals (e.g., Cu²⁺, Fe³⁺, Co²⁺, Ni²⁺), Lanthanides |
| Vinyl group (π-system) | π-coordination | Transition metals (e.g., Pd, Pt, Rh) |
Influence of the Pentafluorosulfanyl (SF₅) Group on Reactivity
The pentafluorosulfanyl group is a powerful modulator of molecular properties and reactivity due to its distinct electronic and steric characteristics.
The SF₅ group is one of the most strongly electron-withdrawing substituents known in organic chemistry. Its electronic influence is primarily due to a potent negative inductive effect (-I), which arises from the high electronegativity of the five fluorine atoms. This strong electron withdrawal significantly impacts the reactivity of the adjacent carboxyvinyl group.
Increased Acidity: The -I effect of the SF₅ group polarizes the molecule, drawing electron density away from the carboxylic acid moiety. This stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the parent acid. The effect is expected to be more pronounced than that of a trifluoromethyl (CF₃) group.
Activation of the Double Bond: The electron-withdrawing nature of the SF₅ group deactivates the carbon-carbon double bond towards electrophilic attack but activates it towards nucleophilic attack, such as in Michael additions. The carbanion intermediate formed during nucleophilic addition would be stabilized by the SF₅ group.
Resonance Effects: The resonance effect of the SF₅ group is generally considered to be negligible compared to its strong inductive effect.
| Electronic Effect | Influence on Carboxylic Acid | Influence on Vinyl Group |
| Inductive Effect (-I) | Increases acidity by stabilizing the carboxylate anion | Activates the double bond for nucleophilic addition |
| Resonance Effect | Generally considered negligible | Minor contribution compared to inductive effect |
The pentafluorosulfanyl group is sterically demanding, with a size often compared to that of a tert-butyl group. This steric bulk can play a significant role in directing the course of chemical reactions.
Shielding of Reactive Sites: The large size of the SF₅ group can hinder the approach of reactants to the nearby vinyl and carboxyl groups. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions. For example, in addition reactions to the double bond, the incoming nucleophile may preferentially attack the less sterically hindered face of the molecule.
Conformational Preferences: The steric bulk of the SF₅ group can also influence the conformational preferences of the molecule, which in turn can affect its reactivity and the stereochemical outcome of reactions.
One of the most notable features of the pentafluorosulfanyl group is its exceptional chemical and thermal stability.
Inertness: The SF₅ group is resistant to a wide range of chemical reagents, including strong acids and bases, as well as many common oxidizing and reducing agents. This robustness allows it to be carried through multi-step synthetic sequences without undergoing transformation.
Harsh Conditions for Transformation: While generally unreactive, transformations of the SF₅ group have been reported but typically require harsh reaction conditions, such as high temperatures or the use of highly reactive reagents.
| Reaction Condition | Stability of SF₅ Group |
| Strong Acids | High |
| Strong Bases | High |
| Common Oxidizing Agents | High |
| Common Reducing Agents | High |
Mechanistic Studies of Key Transformations
Detailed mechanistic studies on Pentafluoro(2-carboxyvinyl)sulfur(VI) itself are not widely available. However, the reactivity of acrylic acids and compounds bearing the SF₅ group can provide insights into the likely mechanisms of its key transformations.
Nucleophilic Addition to the Vinyl Group: The strong electron-withdrawing nature of the SF₅ group makes the β-carbon of the vinyl group highly electrophilic. Nucleophilic addition would likely proceed via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate. The negative charge on this intermediate would be effectively stabilized by the inductive effect of the SF₅ group.
Esterification of the Carboxylic Acid: The esterification of the carboxylic acid group would follow the standard Fischer esterification mechanism if reacted with an alcohol under acidic conditions. The steric hindrance from the adjacent SF₅ group might influence the rate of this reaction.
Salt Formation: The reaction with a base to form a salt is a straightforward acid-base neutralization reaction. The high acidity of the carboxylic acid would drive this reaction to completion.
Further mechanistic investigations, potentially employing computational methods and kinetic studies, would be beneficial to fully elucidate the reaction pathways and transition states involved in the transformations of this intriguing molecule.
Theoretical and Computational Chemistry Studies on Pentafluoro 2 Carboxyvinyl Sulfur Vi
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are essential for understanding the electronic structure and bonding within Pentafluoro(2-carboxyvinyl)sulfur(VI). These calculations can elucidate molecular geometry, orbital energies, and charge distributions.
Molecular Orbitals and Electronic Properties: The electronic nature of the molecule is dominated by the interplay between the strongly electron-withdrawing pentafluorosulfanyl (SF5) group and the π-system of the carboxyvinyl group. DFT calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The SF5 group is expected to significantly lower the energy of both the HOMO and LUMO compared to acrylic acid, influencing the molecule's reactivity and spectroscopic properties.
Bonding Analysis: Natural Bond Orbital (NBO) analysis is a common method to study charge distribution and bonding interactions. For Pentafluoro(2-carboxyvinyl)sulfur(VI), NBO analysis would likely show a high positive charge on the sulfur atom and negative charges on the fluorine and oxygen atoms, consistent with the high electronegativity of these elements. The analysis would also quantify the nature of the S-C, S-F, C=C, and C-O bonds, detailing their hybrid orbitals and polarization.
A hypothetical table of calculated atomic charges using a DFT method is presented below to illustrate the expected charge distribution.
| Atom | Hypothetical Mulliken Charge (a.u.) |
| S | +1.8 to +2.2 |
| F (axial) | -0.4 to -0.5 |
| F (equatorial) | -0.4 to -0.5 |
| C (vinyl, α to S) | +0.1 to +0.3 |
| C (vinyl, β to S) | -0.2 to -0.4 |
| C (carboxyl) | +0.6 to +0.8 |
| O (carbonyl) | -0.5 to -0.7 |
| O (hydroxyl) | -0.6 to -0.8 |
| H (vinyl) | +0.1 to +0.2 |
| H (hydroxyl) | +0.4 to +0.5 |
Conformational Analysis and Rotational Barriers
The flexibility of Pentafluoro(2-carboxyvinyl)sulfur(VI) is primarily associated with rotation around the S-C and C-C single bonds. Computational methods can map the potential energy surface for these rotations to identify stable conformers and the energy barriers between them.
Rotation around the S-C bond: The rotation of the bulky SF5 group around the sulfur-carbon bond is expected to have a relatively low energy barrier, typically in the range of 2-5 kcal/mol, similar to other SF5-substituted alkanes and alkenes.
Rotation around the C-C bond: The rotation around the C-C single bond of the carboxyvinyl group determines the orientation of the carboxylic acid function relative to the vinyl backbone. Studies on acrylic acid have shown that the planar s-trans (antiperiplanar) and s-cis (synperiplanar) conformations are the most stable, with the s-trans conformer being lower in energy. The rotational barrier between these conformers in unsubstituted acrylic acid is calculated to be around 4-6 kcal/mol. The presence of the SF5 group may influence the relative stability and the rotational barrier height due to steric and electronic effects.
| Rotational Barrier | Analogous Compound | Calculated Energy Barrier (kcal/mol) |
| C-C Single Bond | Acrylic Acid | ~4-6 |
| S-C Single Bond | Ethyl-SF5 | ~3-5 |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the experimental characterization of molecules.
NMR Chemical Shifts: The calculation of NMR chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F nuclei, is a standard application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.
¹⁹F NMR: The SF5 group gives rise to a characteristic A4B pattern in ¹⁹F NMR spectra. The axial fluorine (Fₐ) typically resonates at a different chemical shift than the four equatorial fluorines (Fₑ). Computational methods can predict these shifts with reasonable accuracy. For vinyl-SF5 compounds, the Fₐ signal is often found around 80-90 ppm, while the Fₑ signal appears around 60-70 ppm (relative to CFCl₃).
¹H and ¹³C NMR: The chemical shifts of the vinyl protons and carbons are significantly influenced by the strong electron-withdrawing SF5 group, leading to a downfield shift compared to simple alkenes.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of the molecule. Key vibrational modes would include the S-F stretches (typically in the 600-900 cm⁻¹ region), the C=C stretch (~1600-1650 cm⁻¹), and the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹). Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP functionals) to better match experimental values.
| Spectroscopic Parameter | Functional Group | Predicted Range |
| ¹⁹F NMR Chemical Shift | -SF5 (axial) | 80 - 90 ppm |
| ¹⁹F NMR Chemical Shift | -SF5 (equatorial) | 60 - 70 ppm |
| IR Frequency | S-F stretches | 600 - 900 cm⁻¹ |
| IR Frequency | C=C stretch | 1600 - 1650 cm⁻¹ |
| IR Frequency | C=O stretch | 1700 - 1750 cm⁻¹ |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can be used to investigate potential reaction mechanisms involving Pentafluoro(2-carboxyvinyl)sulfur(VI). This includes studying the thermodynamics and kinetics of reactions by locating transition states and calculating activation energies. For instance, the addition of radicals or nucleophiles to the activated C=C double bond could be modeled. A reaction involving radical addition would likely proceed via attack at the carbon atom beta to the SF5 group, as this would lead to a more stable radical intermediate stabilized by the adjacent carboxyl group. DFT calculations would be employed to map the reaction pathway, identify the transition state structure, and compute the activation energy barrier, providing insight into the reaction's feasibility and regioselectivity.
Assessment of SF5 Group's Electronic and Steric Properties via Computational Metrics
The pentafluorosulfanyl group is often compared to the trifluoromethyl (CF₃) group. Computational metrics can quantify its distinct properties.
Electronic Properties: The electron-withdrawing nature of the SF5 group can be quantified using calculated parameters like Hammett constants (σ) or by analyzing the electrostatic potential surface. The SF5 group is known to be more electron-withdrawing than the CF₃ group, primarily through its strong inductive effect (σI).
Steric Properties: The steric bulk of the SF5 group can be assessed using metrics like the buried volume (%Vbur) or Sterimol parameters. These calculations generally show that the SF5 group is significantly larger than the CF₃ group, which has important implications for its influence on molecular conformation and reactivity.
| Property | SF5 Group | CF3 Group (for comparison) |
| Electronegativity (Pauling scale) | ~3.65 | ~3.36 |
| Hammett Constant (σp) | ~0.68 | ~0.54 |
| Steric Size | Larger | Smaller |
Advanced Applications and Research Directions for Pentafluoro 2 Carboxyvinyl Sulfur Vi Derivatives
Role as Advanced Building Blocks in Complex Molecule Synthesis
The combination of a reactive acrylic acid moiety and a stable, electron-withdrawing SF₅ group makes pentafluoro(2-carboxyvinyl)sulfur(VI) a versatile building block. researchgate.net Its derivatives serve as platforms for constructing complex molecules with unique fluorine-rich functionalities.
Fluorinated heterocycles are crucial in medicinal chemistry and agrochemicals. nih.govuzh.ch The vinylsulfur(VI) fluoride (B91410) scaffold of pentafluoro(2-carboxyvinyl)sulfur(VI) is a key precursor for creating diverse sulfur-containing heterocyclic systems through cycloaddition reactions. The electron-withdrawing nature of the pentafluorosulfanyl group enhances the reactivity of the carbon-carbon double bond, facilitating its participation as a dienophile or dipolarophile in the synthesis of complex ring systems. nih.gov
For instance, [3+2] cycloadditions with in situ generated thiocarbonyl ylides can produce highly substituted fluorinated thiolanes. nih.gov Similarly, [4+2] cycloaddition reactions with various dienes offer a direct route to six-membered thiopyrans. nih.gov The presence of the SF₅ group not only directs the regioselectivity of these reactions but also imparts unique properties to the resulting heterocyclic products.
Table 1: Examples of Heterocyclic Systems Synthesized from SF₅-Vinyl Precursors
| Precursor Type | Reaction Type | Resulting Heterocycle | Key Features |
|---|---|---|---|
| SF₅-activated alkene | [3+2] Cycloaddition | Fluorinated Thiolane | Five-membered sulfur-containing ring |
| SF₅-activated alkene | [4+2] Cycloaddition | Fluorinated Thiopyran | Six-membered sulfur-containing ring |
The unique properties of the SF₅ group are being leveraged in the development of advanced functional polymers. rsc.orgrsc.org The incorporation of pentafluoro(2-carboxyvinyl)sulfur(VI) or its derivatives as monomers can significantly alter the physical and chemical properties of the resulting polymers.
Exploration in SuFEx (Sulfur(VI) Fluoride Exchange)-Related Chemistry (as a scaffold for new SuFEx-able moieties)
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of "click chemistry" reactions that enables the rapid and reliable assembly of molecules. sigmaaldrich.comrsc.org This chemistry relies on the unique reactivity of S(VI)-F bonds, particularly in sulfonyl fluorides (R-SO₂F) and related structures. researchgate.net These groups are exceptionally stable yet react readily and selectively with nucleophiles under specific conditions. sigmaaldrich.com
Pentafluoro(2-carboxyvinyl)sulfur(VI) and its derivatives are being explored as novel scaffolds for creating new SuFEx-able hubs. While the S-F bonds in the SF₅ group are generally more stable than the single S-F bond in a sulfonyl fluoride, the vinyl group provides a handle for chemical modification. For example, the acrylic acid can be converted into other functional groups, which can then be used to build more complex molecules that contain a separate, reactive SuFEx handle like a sulfonyl fluoride. This allows the desirable properties of the SF₅ group to be incorporated into larger architectures constructed via the efficiency of SuFEx chemistry. researchgate.netnih.gov The development of such bifunctional molecules—containing both a stable SF₅ unit and a reactive SuFEx linker—is a key area of research for creating modular systems in drug discovery and materials science. nih.govnih.gov
Development of Analytical Probes Incorporating the SF₅ Unit
The development of fluorescent probes is essential for visualizing and quantifying biological processes in real-time. mdpi.comrsc.org An effective probe must be highly sensitive and selective for its target. The SF₅ group, with its high lipophilicity and metabolic stability, is an attractive component in the design of new analytical probes. rowansci.com
The pentafluoro(2-carboxyvinyl)sulfur(VI) scaffold provides a straightforward platform for developing such probes. The carboxylic acid functionality serves as a convenient attachment point for linking the SF₅-containing moiety to a fluorophore or a target-recognition element. nih.gov The introduction of the SF₅ group can enhance the probe's ability to cross cell membranes and can improve its stability against metabolic degradation, leading to a longer effective lifespan within a biological system. rowansci.com This can result in probes with greater sensitivity and a longer signal duration, which are significant advantages for cellular imaging and in vivo studies.
Table 2: Potential Advantages of SF₅-Containing Analytical Probes
| Property | Contribution of the SF₅ Group |
|---|---|
| Metabolic Stability | The strong S-F bonds resist enzymatic degradation, increasing probe lifetime. rowansci.com |
| Lipophilicity | Enhances permeability across cellular membranes. rowansci.com |
| Chemical Inertness | Provides a stable core that does not interfere with the sensing mechanism. researchgate.net |
| Tunability | The carboxyl group allows for modular attachment to various signaling and recognition units. |
Future Prospects in Fundamental Organofluorine and Sulfur Chemistry
The chemistry of pentafluorosulfanyl compounds remains a frontier in organofluorine and sulfur chemistry. anr.fr Despite the advantageous properties of the SF₅ group, its widespread application has been limited by the historical lack of simple and efficient synthetic methods for its introduction into organic molecules. researchgate.netchemrxiv.org
Pentafluoro(2-carboxyvinyl)sulfur(VI) represents a key building block that helps to overcome this challenge. Future research will likely focus on several key areas:
New Synthetic Methodologies: Expanding the reaction playbook for the SF₅-vinyl acrylate (B77674) system to create an even wider array of derivatives and complex structures. This includes exploring novel radical and ionic addition reactions. researchgate.netresearchgate.net
Asymmetric Synthesis: Developing methods for the stereocontrolled functionalization of the acrylic backbone to produce chiral, SF₅-containing molecules, which is of high interest for pharmaceutical applications. anr.fr
Theoretical Understanding: Further computational studies to understand how the SF₅ group influences molecular conformation, electronic properties, and reactivity. acs.org
Exploring New Applications: As the fundamental chemistry becomes better understood, these building blocks will be applied to new areas of materials science, such as liquid crystals, and to the development of next-generation agrochemicals and pharmaceuticals where the "super-trifluoromethyl" properties of the SF₅ group can be fully exploited. researchgate.netchemrxiv.org
The continued exploration of pentafluoro(2-carboxyvinyl)sulfur(VI) and its derivatives is poised to significantly advance our capabilities in designing and synthesizing molecules with precisely tailored functions. anr.fr
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pentafluoro(2-carboxyvinyl) sulfur(VI), and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via sulfur(VI) fluoride exchange (SuFEx) chemistry. Key steps include:
- Using bifluoride salts (e.g., [FHF]⁻) as catalysts to activate sulfur(VI)-fluoride bonds .
- Optimizing temperature (typically 25–60°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability of intermediates.
- Monitoring reaction progress via <sup>19</sup>F NMR to track fluoride displacement .
Q. How is the purity and structural integrity of pentafluoro(2-carboxyvinyl) sulfur(VI) validated post-synthesis?
- Methodological Answer :
- Spectroscopy : Use <sup>19</sup>F NMR to confirm fluorine environments and <sup>1</sup>H/<sup>13</sup>C NMR for carboxyvinyl group integrity.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks and isotopic patterns.
- Chromatography : GC-MS or HPLC (with UV/fluorescence detection) to assess purity (>98% required for kinetic studies) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., vaporization enthalpy) of sulfur(VI)-fluoride compounds?
- Methodological Answer :
- Comparative Calorimetry : Use static or dynamic vaporization cells to measure enthalpy under controlled humidity (to avoid hydrolysis interference) .
- Computational Validation : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) and compare with empirical data .
- Data Table :
| Compound | ΔHvap (kJ/mol) | Method | Reference |
|---|---|---|---|
| CF3SF5 | 24.4 ± 0.3 | Static cell | |
| C6H5SF5 | 38.5 ± 0.5 | Dynamic cell |
Q. How can sulfur(VI)-fluoride reactivity be leveraged in polymer chemistry, and what are the limitations in scalability?
- Methodological Answer :
- Polymer Synthesis : Use SuFEx click chemistry to copolymerize with bisphenols (e.g., BPA) under biphasic conditions (aqueous/organic) to minimize side reactions .
- Scalability Challenges :
- Catalyst loading: Bifluoride salts require <1 mol% for efficient polymerization but may introduce trace fluoride impurities .
- Monomer availability: Sourcing high-purity SO2F2 gas is critical for reproducible molecular weights .
Q. What analytical techniques best characterize hydrolysis pathways of pentafluoro(2-carboxyvinyl) sulfur(VI) in environmental simulations?
- Methodological Answer :
- Isotopic Tracers : Use <sup>18</sup>O-labeled water in LC-MS studies to track hydrolysis intermediates .
- Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to measure hydrolysis rate constants (khyd) at varying pH .
Methodological Considerations for Experimental Design
Q. How should researchers design studies to address conflicting reports on sulfur(VI)-fluoride compound stability?
- Stepwise Approach :
Variable Isolation : Systematically test stability under controlled O2, moisture, and light exposure.
Cross-Validation : Compare results across multiple labs using standardized protocols (e.g., ASTM guidelines) .
Peer Consultation : Engage with experts in fluorochemistry to identify overlooked confounding factors (e.g., trace metal catalysis) .
Q. What strategies mitigate risks when handling pentafluoro(2-carboxyvinyl) sulfur(VI) in kinetic studies?
- Safety Protocol :
- Use inert-atmosphere gloveboxes for air-sensitive reactions.
- Equip gas scrubbers to neutralize HF byproducts during hydrolysis experiments .
Data Interpretation and Contextualization
Q. How can researchers reconcile discrepancies between computational predictions and experimental data for sulfur(VI)-fluoride reactivity?
- Troubleshooting Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
